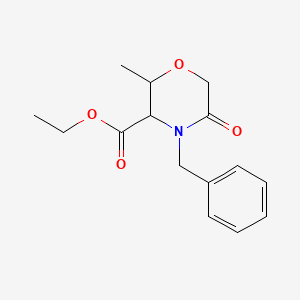
Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate
Overview
Description
Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring substituted with benzyl, methyl, and ethyl ester groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of 1,2-amino alcohols with epoxides or aziridines under acidic or basic conditions.
Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and methyl iodide are common reagents used for these substitutions.
Esterification: The ethyl ester group is introduced through esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl ketone or carboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of various alkyl or aryl groups on the morpholine ring.
Scientific Research Applications
Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate: Features a benzyl group, enhancing its biological activity.
Ethyl 4-phenyl-2-methyl-5-oxomorpholine-3-carboxylate: Similar structure but with a phenyl group instead of benzyl.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-19-15(18)14-11(2)20-10-13(17)16(14)9-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEIROLZQYEGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OCC(=O)N1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



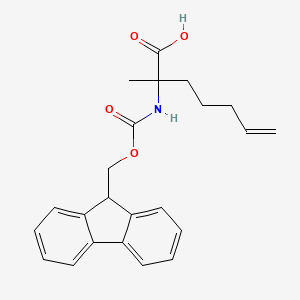
![1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B3240882.png)
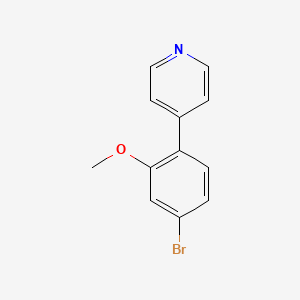



![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)
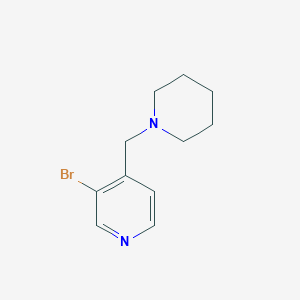

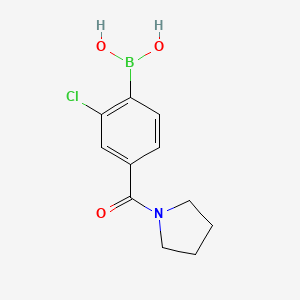

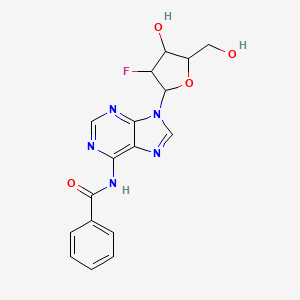
![7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B3240961.png)
